molecular formula C15H15Cl2N3O4 B6663446 2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid

2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid

Cat. No.: B6663446
M. Wt: 372.2 g/mol
InChI Key: UUBZMTIUFKGMPU-UHFFFAOYSA-N
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Description

2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methoxy-methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the 2,4-dichlorophenyl group via electrophilic aromatic substitution. The final step involves the coupling of the pyrazole derivative with 3-methoxy-2-methylpropanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-carboxy-2-methylpropanoic acid.

    Reduction: Formation of 2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanol.

    Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
  • **2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-ethoxy-2-methylpropanoic acid
  • **2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methyl-2-methylpropanoic acid

Uniqueness

The uniqueness of 2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O4/c1-15(8-24-2,14(22)23)19-13(21)9-6-18-20(7-9)12-4-3-10(16)5-11(12)17/h3-7H,8H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBZMTIUFKGMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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